molecular formula C11H15N B1267050 N-Cyclopentylaniline CAS No. 40649-26-1

N-Cyclopentylaniline

Cat. No.: B1267050
CAS No.: 40649-26-1
M. Wt: 161.24 g/mol
InChI Key: WEULTTCXSOUGPM-UHFFFAOYSA-N
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Description

Scientific Research Applications

N-Cyclopentylaniline finds applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: this compound is utilized in the production of dyes, polymers, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

N-Cyclopentylaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in inflammatory pathways, exhibiting anti-inflammatory properties . Additionally, this compound has been found to possess hypotensive properties, which may be attributed to its interaction with specific receptors and proteins involved in blood pressure regulation . These interactions highlight the compound’s potential therapeutic applications in treating inflammatory diseases and hypertension.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules involved in inflammatory responses, thereby reducing inflammation . Furthermore, it has been reported to impact gene expression by altering the transcriptional activity of specific genes associated with inflammation and blood pressure regulation . These effects on cellular processes underscore the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes . For example, its interaction with inflammatory enzymes results in the inhibition of pro-inflammatory mediators, thereby reducing inflammation . Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to maintain its anti-inflammatory and hypotensive effects, indicating its potential for sustained therapeutic use . These findings highlight the compound’s stability and efficacy in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound exhibit significant anti-inflammatory and hypotensive effects without causing adverse effects . At high doses, this compound may induce toxic effects, including organ damage and impaired cellular function . These findings emphasize the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its therapeutic effects . Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular processes and functions . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cellular membranes through specific transporters, facilitating its entry into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a critical role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclopentylaniline can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with aniline in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 100-150°C. The process can be represented by the following equation:

Cyclopentylamine+AnilineThis compound\text{Cyclopentylamine} + \text{Aniline} \rightarrow \text{this compound} Cyclopentylamine+Aniline→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopentylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert this compound to cyclopentylphenylamine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Cyclopentylphenylamine.

    Substitution: Various substituted this compound derivatives.

Mechanism of Action

The mechanism of action of N-Cyclopentylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-Cyclohexylaniline: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-Methyl-N-phenylamine: Contains a methyl group instead of a cyclopentyl group.

    N-Phenylpiperidine: Features a piperidine ring instead of a cyclopentyl group.

Uniqueness: N-Cyclopentylaniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-cyclopentylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEULTTCXSOUGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193649
Record name N-Cyclopentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40649-26-1
Record name N-Cyclopentylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40649-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040649261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclopentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclopentylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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